molecular formula C9H10N2OS B13295914 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde

3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde

Cat. No.: B13295914
M. Wt: 194.26 g/mol
InChI Key: GJJAGGRIBCCWDC-UHFFFAOYSA-N
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Description

3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is a heterocyclic organic compound that contains both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate under acidic conditions, followed by oxidation to form the desired aldehyde . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylimidazo[2,1-B]thiazole-5-carboxaldehyde
  • 3-Ethylimidazo[2,1-B]thiazole-5-carboxaldehyde
  • 6-Methylimidazo[2,1-B]thiazole-5-carboxylic acid

Uniqueness

3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C9H10N2OS/c1-3-7-5-13-9-10-6(2)8(4-12)11(7)9/h4-5H,3H2,1-2H3

InChI Key

GJJAGGRIBCCWDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=C(N12)C=O)C

Origin of Product

United States

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